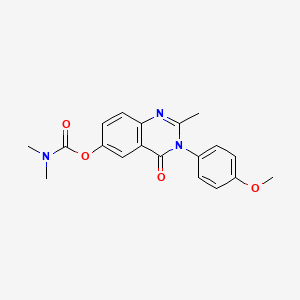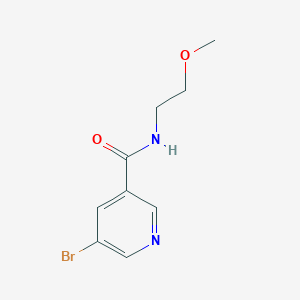![molecular formula C16H18ClN3O2 B5013530 1-(4-chlorobenzyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5013530.png)
1-(4-chlorobenzyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorobenzyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine, also known as Ro 64-6198, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of neuroscience and drug discovery.
Wirkmechanismus
1-(4-chlorobenzyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine 64-6198 acts as a competitive antagonist of the glycine site of the NMDA receptor. The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate and glycine to open the channel and allow the influx of calcium ions into the neuron. The inhibition of the glycine site by this compound 64-6198 prevents the activation of the NMDA receptor and the subsequent calcium influx, leading to a decrease in excitatory neurotransmission.
Biochemical and Physiological Effects:
The inhibition of the NMDA receptor by this compound 64-6198 has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce the release of dopamine and glutamate in the prefrontal cortex, which is a brain region involved in cognition and emotion. It has also been shown to improve cognitive function and memory in animal models of Alzheimer’s disease. Additionally, this compound 64-6198 has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-chlorobenzyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine 64-6198 has several advantages for lab experiments. It is a highly selective antagonist of the glycine site of the NMDA receptor, which allows for precise manipulation of the receptor. It is also stable and easy to synthesize, which makes it readily available for research purposes. However, this compound 64-6198 has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in long-term studies.
Zukünftige Richtungen
There are several future directions for the research of 1-(4-chlorobenzyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine 64-6198. One potential area of study is the development of more potent and selective glycine site antagonists for the NMDA receptor. Another area of research is the exploration of the therapeutic potential of this compound 64-6198 in the treatment of various neurological disorders. Additionally, the investigation of the biochemical and physiological effects of this compound 64-6198 on other brain regions and neurotransmitter systems could provide valuable insights into its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of 1-(4-chlorobenzyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine 64-6198 involves the reaction of 1-(4-chlorobenzyl)piperazine with 5-methyl-3-isoxazolecarboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorobenzyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine 64-6198 has been extensively studied for its potential applications in the field of neuroscience. It is a selective antagonist of the glycine site of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor that plays a crucial role in synaptic plasticity and memory formation. The inhibition of the glycine site of the NMDA receptor by this compound 64-6198 is believed to have therapeutic potential in the treatment of various neurological disorders such as schizophrenia, depression, and Alzheimer’s disease.
Eigenschaften
IUPAC Name |
[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2/c1-12-10-15(18-22-12)16(21)20-8-6-19(7-9-20)11-13-2-4-14(17)5-3-13/h2-5,10H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIMVYPQVMBLFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5013454.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5013457.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-5-(2,4-dichlorophenyl)-2-furamide](/img/structure/B5013460.png)
![2-[(2-fluorobenzoyl)amino]-6-methyl-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5013462.png)

![2-(4-methoxyphenyl)-2-oxoethyl 5-[(4-bromophenyl)amino]-5-oxopentanoate](/img/structure/B5013474.png)
![ethyl 4-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate](/img/structure/B5013475.png)
![3-{[(4-tert-butylphenyl)sulfonyl]amino}-4-methoxybenzamide](/img/structure/B5013481.png)

![3-fluoro-N-(1-{1-[2-(2-furyl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5013488.png)
![3-{[(2-methoxyphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B5013508.png)
![N,N'-1,2-propanediylbis[4-(2,5-dimethoxybenzoyl)benzamide]](/img/structure/B5013510.png)
![4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl]oxy}benzonitrile](/img/structure/B5013523.png)
![3-(3,5-dimethylbenzyl)-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid](/img/structure/B5013529.png)